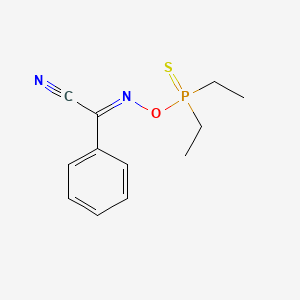
Phenylglyoxylonitrile oxime diethylphosphinothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenylglyoxylonitrile oxime diethylphosphinothioate is an organophosphorus compound known for its applications in various fields, including agriculture and medicine. This compound is characterized by its unique structure, which includes a phenyl group, a nitrile group, an oxime group, and a diethylphosphinothioate moiety. It is commonly used as an insecticide and acaricide due to its effectiveness in controlling pests.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phenylglyoxylonitrile oxime diethylphosphinothioate typically involves the reaction of phenylglyoxylonitrile with hydroxylamine to form the oxime. This intermediate is then reacted with diethylphosphinothioic chloride under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen, and the use of solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
Phenylglyoxylonitrile oxime diethylphosphinothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The diethylphosphinothioate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and phosphine oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
Phenylglyoxylonitrile oxime diethylphosphinothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its effects on enzyme inhibition, particularly acetylcholinesterase.
Medicine: Investigated for its potential use as an antidote for organophosphate poisoning.
Industry: Employed as an insecticide and acaricide in agricultural practices.
作用機序
The primary mechanism of action of phenylglyoxylonitrile oxime diethylphosphinothioate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of pests. This mechanism is similar to other organophosphorus compounds used as insecticides .
類似化合物との比較
Phenylglyoxylonitrile oxime diethylphosphinothioate can be compared with other organophosphorus compounds such as:
Pralidoxime: Used as an antidote for organophosphate poisoning but has a different structure and mechanism of action.
Obidoxime: Another antidote with a broader spectrum of activity.
HI-6: Known for its effectiveness against a wide range of nerve agents.
Methoxime: Similar in structure but used primarily in medicinal chemistry
This compound is unique due to its specific combination of functional groups, which confer its distinct chemical properties and applications.
特性
CAS番号 |
32791-93-8 |
|---|---|
分子式 |
C12H15N2OPS |
分子量 |
266.30 g/mol |
IUPAC名 |
(E)-N-diethylphosphinothioyloxybenzenecarboximidoyl cyanide |
InChI |
InChI=1S/C12H15N2OPS/c1-3-16(17,4-2)15-14-12(10-13)11-8-6-5-7-9-11/h5-9H,3-4H2,1-2H3/b14-12- |
InChIキー |
MQZNNPPGQVAAKB-OWBHPGMISA-N |
異性体SMILES |
CCP(=S)(CC)O/N=C(/C#N)\C1=CC=CC=C1 |
正規SMILES |
CCP(=S)(CC)ON=C(C#N)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



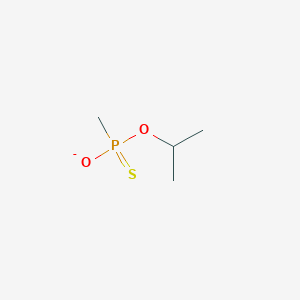
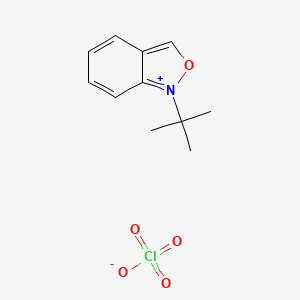
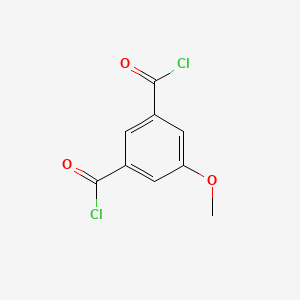
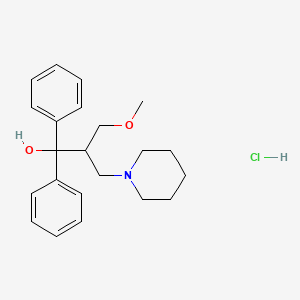

![methyl N-[(E)-hydrazinylidenemethyl]carbamate](/img/structure/B14695336.png)
![[[Carboxy(phenyl)carbamoyl]disulfanyl]carbonyl-phenylcarbamic acid](/img/structure/B14695343.png)
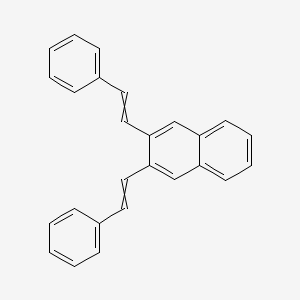
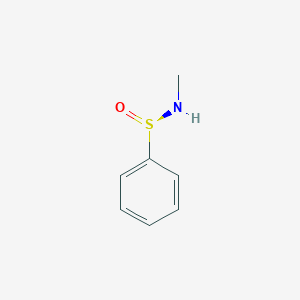


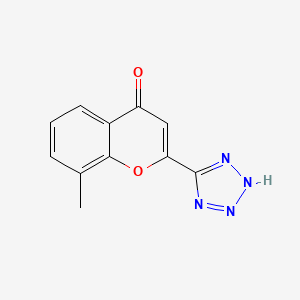
![7-methyl-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3,5,7,9-tetraen-2-one](/img/structure/B14695377.png)
